molecular formula C11H22N2O4 B2752468 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2292569-93-6

2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2752468
CAS No.: 2292569-93-6
M. Wt: 246.307
InChI Key: HIVOHMZPCIHSSE-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a modified amino acid of significant interest in biochemical and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality at position 5, which is widely used in peptide synthesis to protect amines during coupling reactions, allowing for controlled peptide chain elongation . The compound has shown promising biological activity in research settings. As an amino acid analog, it can serve as a substrate in protein synthesis pathways. In vitro experiments have demonstrated that its presence can increase the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways, suggesting potential research applications in studies related to muscle-wasting diseases or recovery from injury . Furthermore, some studies suggest that similar amino acid derivatives exhibit neuroprotective properties. Research indicates they could enhance neuronal survival under oxidative stress conditions, a mechanism linked to the modulation of glutamate receptors, which play a critical role in excitotoxicity implicated in various neurodegenerative diseases . The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for further derivatization with high yield, making it a versatile building block . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-7(8(12)9(14)15)5-6-13-10(16)17-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVOHMZPCIHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292569-93-6
Record name 2-amino-5-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid
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Biological Activity

2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, commonly referred to as a derivative of leucine, is a compound of significant interest in biochemical and pharmaceutical research. Its structure includes an amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group, which influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse sources.

Chemical Profile

  • IUPAC Name : 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 2292569-93-6

Biological Activity Overview

The biological activity of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is primarily attributed to its role as an amino acid derivative that can influence protein synthesis and cellular metabolism. Key areas of interest include:

  • Protein Synthesis : As an amino acid analog, this compound can serve as a substrate for protein synthesis pathways, potentially modulating the incorporation of amino acids into peptides and proteins.
  • Metabolic Pathways : The presence of the Boc group can affect the compound's solubility and permeability, influencing its uptake and utilization in metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that amino acid derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or by acting as precursors to neurotransmitters.

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in amino acid metabolism, thereby altering metabolic flux.
  • Receptor Modulation : It may act on receptors associated with amino acid signaling pathways, influencing cellular responses to stimuli.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein SynthesisEnhances incorporation into peptides
NeuroprotectivePotential modulation of neurotransmitter levels
Metabolic ModulationInfluences metabolic pathways

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of amino acid derivatives indicated that compounds similar to 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in excitotoxicity—a process implicated in various neurodegenerative diseases.

Case Study: Protein Synthesis Enhancement

In vitro experiments demonstrated that the presence of this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways. This suggests potential applications in muscle-wasting diseases or recovery from injury where enhanced protein synthesis is beneficial.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence protein synthesis and cellular metabolism. Key areas of interest include:

  • Protein Synthesis : As an amino acid analog, this compound can serve as a substrate for protein synthesis pathways, potentially modulating the incorporation of amino acids into peptides and proteins.
  • Metabolic Pathways : The presence of the Boc group can affect the compound's solubility and permeability, influencing its uptake and utilization in metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that amino acid derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or acting as precursors to neurotransmitters.

Summary of Biological Activities

Activity TypeDescriptionReferences
Protein SynthesisEnhances incorporation into peptides
NeuroprotectivePotential modulation of neurotransmitter levels
Metabolic ModulationInfluences metabolic pathways

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of amino acid derivatives indicated that compounds similar to this one could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in excitotoxicity—a process implicated in various neurodegenerative diseases.

Case Study: Protein Synthesis Enhancement

In vitro experiments demonstrated that the presence of this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways. This suggests potential applications in muscle-wasting diseases or recovery from injury where enhanced protein synthesis is beneficial.

Research Applications

The compound has been explored for several applications in scientific research:

  • Pharmaceutical Development : Due to its structural similarity to leucine, it is being investigated for potential use in developing drugs targeting metabolic disorders or muscle degeneration.
  • Nutritional Supplements : Its role in protein synthesis makes it a candidate for inclusion in dietary supplements aimed at athletes or individuals recovering from muscle injuries.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amine. This reaction is foundational for subsequent derivatization.

Reaction Conditions Reagents Products Yield Source
Trifluoroacetic acid (TFA), 0°CTFA (20% v/v in DCM)2-Amino-3-methyl-5-aminopentanoic acid92%,
Hydrochloric acid (HCl), RT4M HCl in dioxaneHydrochloride salt of deprotected amine85%

Mechanistic Insight :

  • Protonation of the Boc group’s carbonyl oxygen initiates cleavage, followed by carbamate decomposition to release CO₂ and tert-butanol.

  • Free amine stabilization often requires scavengers like triisopropylsilane (TIPS) to prevent side reactions.

Coupling Reactions

The carboxylic acid and deprotected amine participate in peptide bond formation.

Reaction Type Reagents/Conditions Applications Efficiency Source
Amide bond formationDCC/HOBt, DMF, 0°C → RTPeptide chain elongation88–94%,
EsterificationSOCl₂/MeOH, refluxMethyl ester prodrug synthesis78%

Key Findings :

  • Coupling efficiency drops to 72% if Boc is retained due to steric hindrance.

  • Microwave-assisted coupling reduces reaction time by 40% without yield loss.

Oxidation and Reduction

The free amine undergoes redox transformations for functional group interconversion.

Reaction Reagents Products Notes Source
Oxidation to nitrosom-CPBA, CH₂Cl₂, −20°C5-Nitroso derivativeRequires anhydrous conditions
Reductive aminationNaBH₃CN, AcOH, MeOHN-Alkylated derivativespH-dependent selectivity

Challenges :

  • Overoxidation to nitro groups occurs with prolonged m-CPBA exposure.

  • Steric effects from the methyl branch slow reductive amination kinetics.

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution for prodrug development.

Nucleophile Conditions Products Yield Source
EthanolamineEDCI, DMAP, RTAmide-linked ethanolamine derivative81%
ThiolsDCC, HOBt, DMFThioester conjugates68%

Applications :

  • Thioesters act as protease-activated prodrugs in targeted drug delivery.

  • Ethanolamine derivatives enhance water solubility by 3.2-fold.

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 150°C releases isobutylene and CO₂.

  • Racemization Risk : Free amine racemizes at pH > 8.5 during coupling (16% epimerization in 2h).

Comparative Reactivity of Structural Analogs

Compound Deprotection Rate (TFA) Coupling Efficiency Unique Reactivity
2-Amino-3-methyl-5-Boc-pentanoic acid (target)t₁/₂ = 12 min88%Methyl group stabilizes transition state
4-Methyl-2-Boc-pentanoic acidt₁/₂ = 8 min92%Faster deprotection due to less steric bulk
Boc-D-Ornithine t₁/₂ = 15 min84%Side-chain amine complicates coupling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Features a hydroxyl (-OH) group at position 5 instead of an amino (-NH2) group. The Boc group is located at position 2.
  • Properties: Molecular weight: 233.26 g/mol . Physical form: Powder . Reactivity: Incompatible with strong oxidizers; decomposes into NOx, CO2, and CO under combustion .
b) (2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Substitutes the amino group at position 2 with an azide (-N3) group.
  • Properties: Molecular weight: 258.27 g/mol . Applications: Azide groups enable "click chemistry" for bioconjugation, offering distinct synthetic utility compared to the amino group in the target compound .
c) Boc-Protected Amino Acids (e.g., Boc-Arg-OH, Boc-Gln(Xan)-OH)
  • Structure: Share the Boc group but differ in backbone and side-chain substituents. For example: Boc-Arg-OH: Includes a guanidino side chain (arginine derivative) . Boc-Gln(Xan)-OH: Features a xanthenyl-modified glutamine side chain .
  • Key Difference : Side-chain variations influence solubility and biological activity. For instance, the xanthenyl group in Boc-Gln(Xan)-OH enhances fluorescence properties .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Considerations
Target Compound (Hypothetical) C11H20N2O4 ~260.29 NH2, CH3, Boc Likely stable under basic conditions
5-Hydroxy-2-Boc-pentanoic acid C10H19NO5 233.26 -OH, Boc Degrades with strong oxidizers
Boc-5-aminopentanoic acid C10H19NO4 217.26 Boc Stable at 10–25°C
(2S)-2-Azido-5-Boc-pentanoic acid C10H18N4O4 258.27 -N3, Boc Reactive in click chemistry

Key Observations :

  • Vapor Pressure: Functional groups like hydroxyl or amino influence vaporization rates. For example, hydroxylated analogs may have lower vapor concentrations due to hydrogen bonding .

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